molecular formula C27H37N3O5S2 B2814104 methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-61-0

methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2814104
CAS No.: 449782-61-0
M. Wt: 547.73
InChI Key: NFQAEJZPHGZELT-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex heterocyclic molecule featuring:

  • A thieno[2,3-c]pyridine core, a fused bicyclic system with sulfur and nitrogen atoms.
  • Tetramethyl substituents at positions 5,5,7,7, enhancing lipophilicity.
  • A sulfonamide-linked benzamido group at position 2, connected to a 3,5-dimethylpiperidine moiety.
  • A methyl ester at position 3, contributing to solubility and metabolic stability.

Properties

IUPAC Name

methyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O5S2/c1-16-12-17(2)15-30(14-16)37(33,34)19-10-8-18(9-11-19)23(31)28-24-21(25(32)35-7)20-13-26(3,4)29-27(5,6)22(20)36-24/h8-11,16-17,29H,12-15H2,1-7H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQAEJZPHGZELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the piperidine ring and the sulfonyl group. The final step involves the esterification of the carboxylic acid group to form the methyl ester. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

Synthesis and Characterization

Recent studies have focused on the synthesis of this compound through various organic reactions. The methods typically involve the coupling of thieno[2,3-c]pyridine derivatives with piperidine sulfonamides. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (HRMS) confirm the successful synthesis of the compound and its structural integrity .

Anticancer Properties

One of the prominent applications of this compound is in anticancer research. A study evaluated thieno[2,3-c]pyridine derivatives for their anticancer activity against various cancer cell lines including MCF7 (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer). The compound exhibited significant inhibition of cell viability with IC50 values ranging from 10.8 µM to 12.4 µM across different cell lines .

Mechanism of Action:
The compound was found to induce cell cycle arrest at the G2 phase and initiate cell death through mechanisms distinct from apoptosis. This suggests that it may act as a potential lead compound for further development into effective anticancer agents targeting specific cellular pathways .

G Protein-Coupled Receptor Modulation

Methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has also been studied for its interactions with G protein-coupled receptor kinase 2 (GRK2). By mimicking adenosine triphosphate (ATP), it modulates GPCR signaling pathways which are crucial in numerous physiological processes .

Potential Therapeutic Applications:
The modulation of GRK2 by this compound suggests its potential use in treating conditions related to dysregulated GPCR signaling such as heart disease and certain neurological disorders .

Case Studies and Research Findings

  • Anticancer Screening :
    • In vitro studies demonstrated that derivatives of thieno[2,3-c]pyridine showed promising anticancer activity.
    • The compound was tested against multiple cancer cell lines with varying degrees of success in inhibiting growth .
  • GRK2 Inhibition :
    • Research indicated that this compound effectively inhibits GRK2 activity.
    • This inhibition could lead to altered GPCR signaling pathways that may be beneficial in therapeutic contexts .

Mechanism of Action

The mechanism of action of methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocyclic Systems

The target compound’s thieno[2,3-c]pyridine core distinguishes it from analogs with other fused systems:

  • Thiazolo[3,2-a]pyrimidine (e.g., compounds 11a and 11b in ): Combines thiazole and pyrimidine rings, offering distinct electronic properties due to sulfur and multiple nitrogen atoms .
  • Pyrrolo[2,3-b]pyridine (compound 8k in ): Features a bicyclic structure with a pyrrole ring, favoring planar interactions with biological targets .

Implications: The thienopyridine core may balance electron-rich and lipophilic characteristics, differing from the more polar thiazolopyrimidine or rigid pyrimidoquinazoline systems.

Substituent Effects

Table 1: Structural and Physical Properties Comparison
Compound Core Structure Key Substituents Molecular Weight* Melting Point (°C) Yield (%)
Target Compound Thieno[2,3-c]pyridine Sulfonyl benzamido, tetramethyl, piperidinyl ~600 (estimated) Not reported Not reported
11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, methyl furan 386 243–246 68
11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, methyl furan 403 213–215 68
12 Pyrimido[2,1-b]quinazoline Methyl furan, cyano 318 268–269 57
8k Pyrrolo[2,3-b]pyridine 3,4-Dimethoxyphenyl, methoxybenzamide ~400 (estimated) Not reported 47

*Molecular weights estimated for unreported compounds based on structural similarity.

Key Observations:
  • Lipophilicity: The target’s tetramethyl and piperidinyl groups likely increase lipophilicity compared to analogs with polar cyano (11b) or methoxy (8k) substituents. This could enhance membrane permeability but reduce aqueous solubility.
  • Electronic Effects : The sulfonyl group in the target compound introduces strong electron-withdrawing characteristics, contrasting with the electron-donating methoxy groups in 8k .

Biological Activity

Methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity across various studies and applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following components:

  • Piperidine ring : Contributes to its pharmacological properties.
  • Thieno[2,3-c]pyridine core : Associated with various biological activities.
  • Sulfonamide group : Enhances antimicrobial properties.

Molecular Formula

C26H35N3O5S2\text{C}_{26}\text{H}_{35}\text{N}_{3}\text{O}_{5}\text{S}_{2}

Molecular Weight

556.1 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives containing piperidine and sulfonamide structures demonstrate potent antimicrobial effects. For instance:

  • Compounds similar to this structure have been evaluated against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, showing significant antibacterial activity compared to standard drugs like chloramphenicol .

2. Anticancer Properties

The thieno[2,3-c]pyridine framework is noted for its anticancer potential. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

  • The presence of the sulfonamide group enhances the ability to interfere with tumor growth pathways.

3. CNS Activity

Piperidine derivatives are known for their central nervous system (CNS) effects. The compound's structure suggests potential applications in treating neurological disorders:

  • Some studies report that piperidine-based compounds can act as effective agents against conditions like depression and anxiety by modulating neurotransmitter systems.

Case Study 1: Antimicrobial Efficacy

A study synthesized several piperidine derivatives and tested their antimicrobial activity in vitro. Among them, specific compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship revealed that modifications to the benzamido group could enhance efficacy .

CompoundActivityReference
Compound AHigh
Compound BModerate
Compound CLow

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, derivatives of thieno[2,3-c]pyridine were tested against various cancer cell lines. Results indicated that certain modifications increased cytotoxicity towards breast and lung cancer cells significantly compared to controls .

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10
A549 (Lung)15

Q & A

Q. What are the critical steps in synthesizing this compound, and how are intermediates characterized?

The synthesis involves:

  • Core Construction : Cyclization of thieno[2,3-c]pyridine precursors under pH-controlled conditions (e.g., using NaOAc in acetic anhydride) to form the fused heterocyclic system .
  • Sulfonylation : Reaction of 4-chlorosulfonylbenzoyl chloride with 3,5-dimethylpiperidine in dichloromethane, followed by amide coupling to the thienopyridine core using HATU or EDC/HOBt .
  • Methylation : Esterification of the carboxylic acid group with methyl iodide in the presence of K₂CO₃ . Intermediates are characterized via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HPLC to confirm regiochemical fidelity and purity (>95%) .

Q. Which analytical techniques are essential for verifying structural integrity and purity?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity and detect impurities (<0.5%) .
  • Spectroscopy : 1H NMR^1 \text{H NMR} (DMSO-d₆, 500 MHz) for confirming proton environments, particularly the methyl groups (δ 1.2–1.4 ppm) and sulfonyl resonance (δ 3.3–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (expected m/z: ~575.2) .

Q. What are common synthetic impurities, and how are they mitigated?

  • Byproducts : Partial sulfonylation intermediates (e.g., mono-sulfonylated species) or unreacted starting materials. These are minimized by optimizing stoichiometry (1.2:1 sulfonyl chloride:amine ratio) .
  • Degradation Products : Hydrolysis of the methyl ester under acidic conditions, detected via LC-MS and addressed by storing the compound in anhydrous environments .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield and selectivity?

  • Design of Experiments (DoE) : Systematic variation of temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP for esterification) to identify optimal parameters .
  • Kinetic Monitoring : Real-time FTIR to track sulfonylation progress and avoid over-reaction, which generates di-sulfonylated byproducts .

Q. What strategies resolve spectral data discrepancies during structural elucidation?

  • 2D NMR : HSQC and HMBC to resolve overlapping signals in the thienopyridine core and confirm amide bond connectivity .
  • X-ray Crystallography : Single-crystal analysis (if feasible) to unambiguously assign stereochemistry, particularly for the tetramethyl-thienopyridine moiety .

Q. How does the 3,5-dimethylpiperidine substituent influence physicochemical properties?

  • LogP Studies : The lipophilic piperidine group increases logP (predicted ~3.8), enhancing membrane permeability but reducing aqueous solubility. This is quantified via shake-flask assays .
  • Steric Effects : Methyl groups on piperidine hinder rotational freedom, confirmed by variable-temperature NMR, potentially affecting target binding kinetics .

Q. Which computational methods predict target binding affinity?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases), focusing on the sulfonylbenzamido group’s hydrogen-bonding potential .
  • MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100 ns trajectories, highlighting critical residue interactions .

Q. What degradation pathways are observed under accelerated stability conditions?

  • Forced Degradation : Exposure to 40°C/75% RH for 4 weeks reveals:
  • Ester Hydrolysis : Major degradation product (carboxylic acid analog, m/z +16) detected via LC-MS .
  • Oxidation : Sulfonyl group oxidation to sulfonic acid under oxidative stress (H₂O₂), mitigated by antioxidant additives (e.g., BHT) .

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